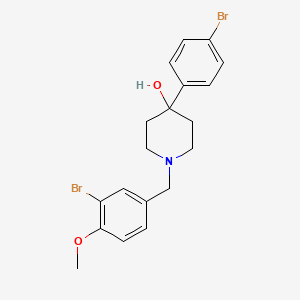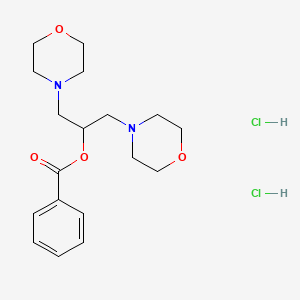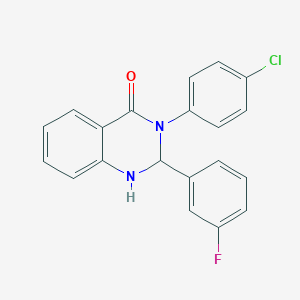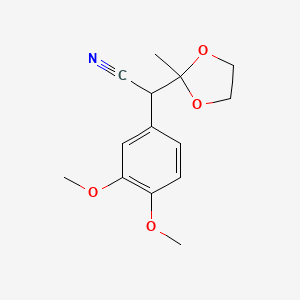
2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL is an organic compound with a complex structure that includes a morpholine ring, an alkyne group, and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of a suitable alkyne with a morpholine derivative under specific reaction conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of automated systems and advanced analytical techniques ensures the consistent quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can further interact with biological targets. These interactions can lead to changes in cellular processes and have potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
- 2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
Uniqueness
2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL is unique due to its combination of a morpholine ring and an alkyne group, which provides distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2,3-dimethyl-6-morpholin-4-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2)12(3,14)5-4-6-13-7-9-15-10-8-13/h11,14H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAGJVBLZMXNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#CCN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)

![11-(furan-2-yl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)
![[2-(Morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate](/img/structure/B4933727.png)
![(5E)-1-(3-chlorophenyl)-5-[(3-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4933731.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B4933753.png)

![(2,3-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4933774.png)

![(5E)-1-(4-Bromophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4933786.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
